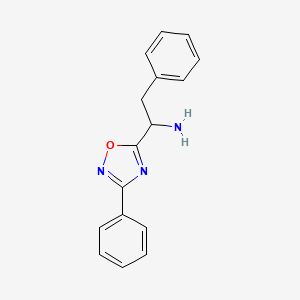![molecular formula C12H12F3N3O B2480505 2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-65-2](/img/structure/B2480505.png)
2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of the pyrazolo[3,4-b]pyridine class, known for its heterocyclic structure that incorporates both pyrazole and pyridine rings. The presence of a trifluoromethyl group significantly influences its chemical behavior and physical properties. The relevance of this compound spans various fields due to its unique structural features, which contribute to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including those with trifluoromethyl groups, typically involves regioselective reactions and can be achieved through various methods, such as the hetero-Diels—Alder reaction, ultrasound-promoted synthesis, and multi-component reactions. These methods offer advantages in terms of yield, reaction time, and environmental impact (Zhong, Dou, & Wang, 2013), (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Molecular Structure Analysis
The molecular structure of such compounds has been elucidated using techniques like NMR spectroscopy and X-ray diffraction, revealing the presence of stereoselective fused rings and confirming the regioselectivity of the synthetic processes. These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Sosnovskikh, Irgashev, Khalymbadzha, & Slepukhin, 2007).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives engage in various chemical reactions, including cycloadditions, regioselective alkylations, and Michael-type reactions. These reactions are influenced by the compound's functional groups, leading to a wide range of derivatives with different properties and potential applications. The trifluoromethyl group, in particular, enhances the compound's reactivity and stability, making it a valuable moiety in drug design and synthesis (Aggarwal, Kumar, Bansal, Sanz, & Claramunt, 2012).
Applications De Recherche Scientifique
Novel Synthesis Approaches
A significant area of research involving 2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one includes innovative synthesis methods. One study describes a novel four-component bicyclization strategy for synthesizing multicyclic pyrazolo[3,4-b]pyridines. This approach is noted for its flexibility and practicality in producing a variety of derivatives (Tu et al., 2014).
Biomedical Applications
Research has also explored the biomedical applications of these compounds. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with significant focus on their potential in biomedical fields (Donaire-Arias et al., 2022).
Antimicrobial and Anticancer Activity
The antimicrobial and anti-biofilm activities of pyrazolo[3,4-b]pyridine derivatives are a key area of study. A series of these derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, demonstrating promising results (Nagender et al., 2014).
Structural Transformations
Research into structural transformations of these compounds is also notable. For instance, 3-(trifluoroacetyl)chromones have been studied for their ability to undergo heterodiene cycloaddition, yielding novel fused pyrans which can be transformed into functionalized pyridines (Sosnovskikh et al., 2007).
Ultrasound-Promoted Synthesis
An ultrasound-promoted regioselective synthesis approach has been developed for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting the efficiency and speed of this method (Nikpassand et al., 2010).
Domino Reactions
The use of domino reactions in the synthesis of these compounds has been explored, offering a regioselective approach to form various hydrogenated and partially hydrogenated derivatives (Lipson et al., 2015).
Antioxidant and Antimicrobial Properties
There's also interest in the antioxidant and antimicrobial properties of novel pyrazolo[3,4-b]pyridine derivatives. These properties have been evaluated, showing promising results against various microbial strains and in antioxidant activities (Bonacorso et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By targeting these proteins, the compound can influence cell proliferation and growth.
Mode of Action
The compound interacts with its targets by inducing protein degradation . Specifically, it recruits Cereblon , a substrate receptor for the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target proteins . This results in a decrease in CDK4 and CDK6 levels, thereby inhibiting cell cycle progression.
Result of Action
The molecular effect of the compound’s action is the degradation of CDK4 and CDK6 . On a cellular level, this leads to cell cycle arrest, as these proteins are necessary for progression from the G1 phase to the S phase of the cell cycle. In the context of cancer therapy, this can lead to the death of cancer cells, which rely on rapid cell cycle progression for their survival.
Propriétés
IUPAC Name |
2-cyclopentyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c13-12(14,15)9-5-10(19)16-11-8(9)6-18(17-11)7-3-1-2-4-7/h5-7H,1-4H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNYXUYAADALAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C(=CC(=O)NC3=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)
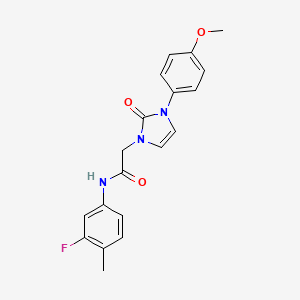
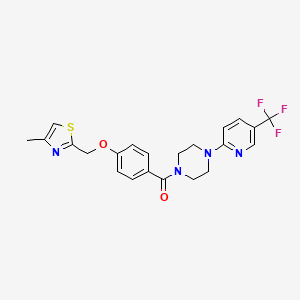
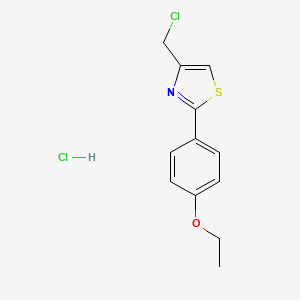
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)

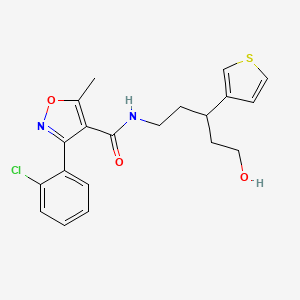

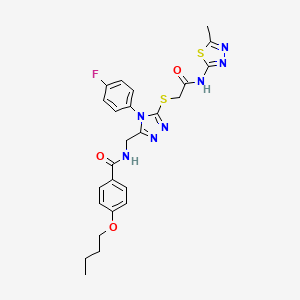

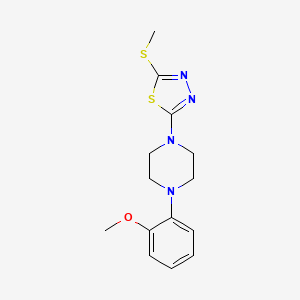
![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
